

N,N-Dimethyl-L-Valine CAS number 2812-32-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethyl-L-Valine*

Cat. No.: B156689

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An In-depth Technical Guide to **N,N-Dimethyl-L-Valine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-L-Valine (CAS No. 2812-32-0) is a synthetically derived, non-proteinogenic α -amino acid. As a derivative of the essential amino acid L-Valine, it is characterized by the substitution of two methyl groups on the alpha-amino nitrogen atom.[1][2] This structural modification imparts unique chemical properties, such as increased lipophilicity compared to its parent amino acid, making it a valuable intermediate in pharmaceutical synthesis and a specialized building block in peptide chemistry.[2] Its chirality, inherited from the L-valine precursor, is critical for its application in stereoselective synthesis and for influencing interactions with biological targets like enzymes and receptors.[2] This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, key applications in research and drug development, and essential safety information.

Physicochemical and Spectroscopic Data

N,N-Dimethyl-L-Valine is typically supplied as a white, crystalline solid.[2][3][4] Its key properties are summarized below for quick reference.

Table 2.1: General and Physicochemical Properties

Property	Value	Source(s)
CAS Number	2812-32-0	[1] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₁₅ NO ₂	[1] [3] [4] [5]
Molecular Weight	145.20 g/mol	[1] [3] [4] [6]
Appearance	White Crystalline Solid	[2] [3] [4]
Melting Point	153 °C	[3]
Boiling Point	209 °C	[3]
Density	0.989 g/cm ³	[3]
Flash Point	80 °C	[3]
pKa	2.39 ± 0.18 (Predicted)	[3]
Purity	≥98%	[4] [6] [7]

Table 2.2: Solubility Data

Solvent	Solubility	Source(s)
DMSO	~5 mg/mL	[4] [5] [7]
Ethanol	~10 mg/mL	[4] [5] [7]
Dimethylformamide (DMF)	~10 mg/mL	[4] [5] [7]
PBS (pH 7.2)	~10 mg/mL	[4] [5] [7]
Methanol	Slightly Soluble	[3]

Table 2.3: Chemical Identifiers

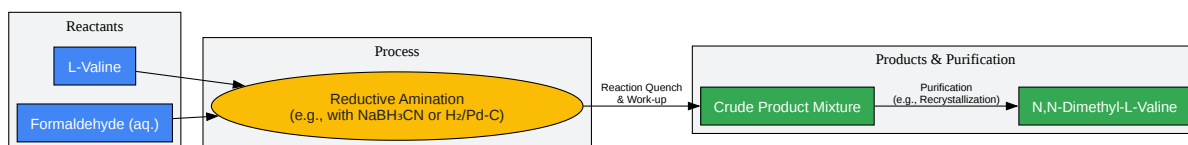
Identifier Type	Identifier	Source(s)
IUPAC Name	(2S)-2-(dimethylamino)-3-methylbutanoic acid	[1]
SMILES	CC(C)--INVALID-LINK--N(C)C	[1]
InChI	InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1	[1]
InChIKey	APGLTERDKORUHK-LURJTMIESA-N	[1]

Synthesis and Manufacturing

The primary industrial and laboratory synthesis route for **N,N-Dimethyl-L-Valine** is the reductive amination (also known as reductive alkylation) of L-Valine.[8] This method involves the reaction of the primary amine of L-Valine with an excess of formaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to the tertiary amine.

General Synthesis Workflow

The logical flow of the synthesis process involves the reaction of the starting amino acid with a methylating agent in the presence of a reducing agent, followed by purification.



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Fig. 1: Synthesis workflow for **N,N-Dimethyl-L-Valine**.

Experimental Protocol: Reductive Amination

The following protocol is a representative example for the synthesis of **N,N-Dimethyl-L-Valine**.

Note: This procedure should be performed by qualified personnel in a properly equipped

chemical laboratory with appropriate safety precautions.

Materials:

- L-Valine (1.0 eq)
- Aqueous Formaldehyde (37 wt. % in H₂O, ~2.5-3.0 eq)
- Sodium Cyanoborohydride (NaBH₃CN) or alternative reducing agent (e.g., H₂ over Pd/C)
- Methanol or other suitable solvent
- Hydrochloric Acid (HCl) for pH adjustment and product isolation
- Sodium Hydroxide (NaOH) for neutralization
- Diethyl ether or other anti-solvent for precipitation/crystallization

Procedure:

- **Dissolution:** Suspend L-Valine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- **Reagent Addition:** To the stirred suspension, add aqueous formaldehyde (2.5 eq). The mixture may become a clear solution as the reaction proceeds.
- **pH Adjustment:** Cool the reaction mixture in an ice bath and cautiously adjust the pH to approximately 6-7 by the dropwise addition of dilute HCl. The pH is critical for efficient iminium ion formation without excessive side reactions.
- **Reduction:** In a well-ventilated fume hood, add the reducing agent (e.g., NaBH₃CN, ~1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 20°C. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed.

- Work-up:
 - Quench the reaction by carefully adding acetone to consume any excess reducing agent.
 - Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
 - Re-dissolve the residue in water and acidify to pH ~2 with concentrated HCl.
 - Wash the acidic aqueous layer with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.
- Isolation:
 - Concentrate the aqueous layer to dryness under reduced pressure.
 - The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield **N,N-Dimethyl-L-Valine** hydrochloride.
 - For the free amino acid, the hydrochloride salt can be neutralized using a base or an ion-exchange resin.

Applications in Research and Drug Development

N,N-Dimethyl-L-Valine serves primarily as a specialized synthetic intermediate.^{[4][5][6][7][9]} Its utility stems from the N,N-dimethyl modification, which confers specific advantages in peptide and small molecule synthesis.

Peptide Synthesis

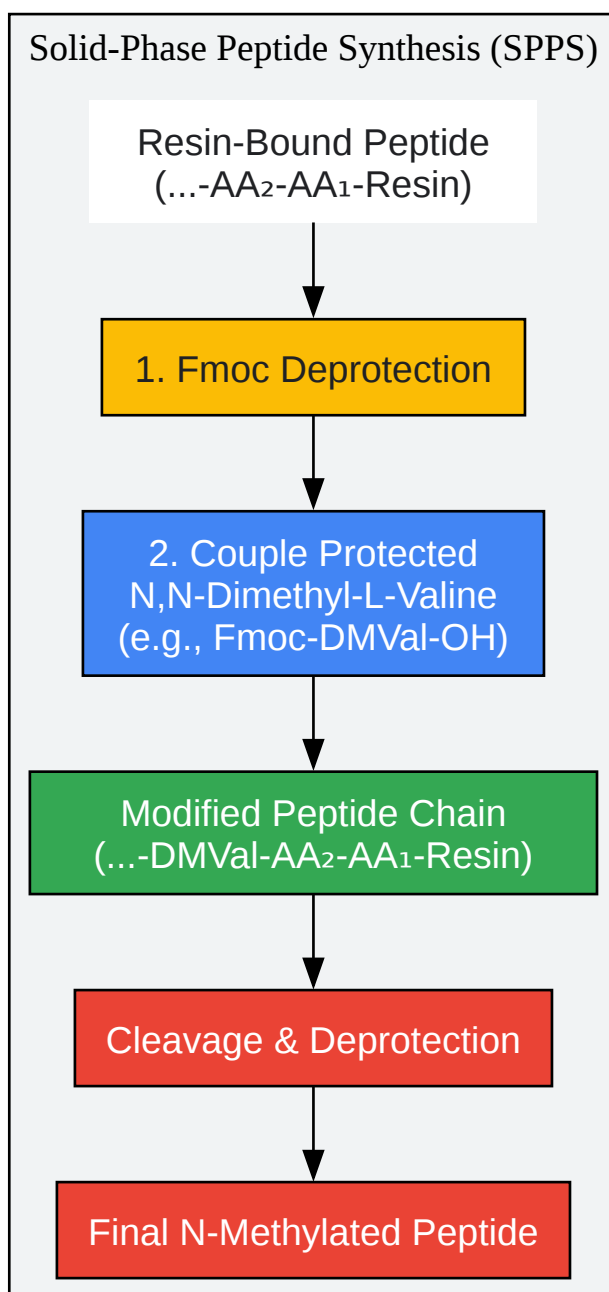
The incorporation of N-methylated amino acids into peptide chains is a key strategy for enhancing the therapeutic potential of peptide-based drugs.^[10]

- **Proteolytic Stability:** The N-methyl group sterically hinders the approach of proteases, which typically recognize and cleave the peptide backbone amide bonds.^[11] This modification can significantly increase the in-vivo half-life of a peptide therapeutic.^[11]
- **Conformational Control:** N-methylation restricts the conformational freedom of the peptide backbone.^[11] This can help to lock the peptide into its bioactive conformation, potentially

leading to increased receptor affinity and selectivity.

- **Increased Membrane Permeability:** By replacing an amide N-H proton (a hydrogen bond donor) with a methyl group, the overall polarity of the peptide is reduced.[11] This increased lipophilicity can enhance the peptide's ability to cross cellular membranes.[2][11]

The diagram below illustrates the conceptual role of **N,N-Dimethyl-L-Valine** in modifying a peptide sequence.



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Fig. 2: Role of **N,N-Dimethyl-L-Valine** in peptide modification.

Chiral Auxiliary and Building Block

Beyond peptides, **N,N-Dimethyl-L-Valine** can be used as a chiral building block in the total synthesis of complex small molecules. Its defined stereocenter can be used to induce chirality in subsequent synthetic steps, making it a valuable tool in asymmetric synthesis.^[2]

Safety and Handling

N,N-Dimethyl-L-Valine is classified as a hazardous substance and should be handled with appropriate care in a laboratory setting.^[4]

GHS Hazard Statements:

- H315: Causes skin irritation.^{[1][12]}
- H319: Causes serious eye irritation.^{[1][12]}
- H335: May cause respiratory irritation.^{[1][12]}
- H302: Harmful if swallowed.^[12]

Precautionary Measures:

- Handling: Handle in a well-ventilated area or fume hood.^[13] Avoid formation and inhalation of dust.^{[4][13]} Avoid contact with skin, eyes, and clothing.^{[4][13]}
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.^[13]
- Storage: Store in a tightly sealed container in a cool, dry place.^[13] Recommended storage temperature is between 2-8°C or at -20°C for long-term stability.^{[3][4]}

Users must review the full Safety Data Sheet (SDS) provided by the supplier before use.^[4]

This product is intended for research use only and is not for human or veterinary use.^{[4][7]}

Conclusion

N,N-Dimethyl-L-Valine (CAS: 2812-32-0) is a versatile and valuable chiral building block for chemical synthesis. Its primary application lies in the development of peptide-based therapeutics, where its incorporation can confer enhanced stability, favorable conformational properties, and improved cell permeability. The well-established synthesis via reductive amination of L-Valine makes it an accessible intermediate for both academic and industrial researchers. Proper adherence to safety and handling protocols is essential when working with this compound. As the field of peptide and small molecule drug discovery continues to advance, the utility of specialized amino acid derivatives like **N,N-Dimethyl-L-Valine** is expected to grow.

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- To cite this document: BenchChem. [N,N-Dimethyl-L-Valine CAS number 2812-32-0]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156689#n-n-dimethyl-l-valine-cas-number-2812-32-0]

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